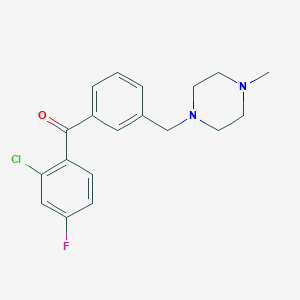

2-Chloro-4-fluoro-3'-(4-methylpiperazinomethyl) benzophenone

Description

Chemical Structure and Properties 2-Chloro-4-fluoro-3'-(4-methylpiperazinomethyl) benzophenone (CAS: 78984-83-5) is a halogenated benzophenone derivative featuring:

- Substituents: A 2-chloro and 4-fluoro group on one benzene ring and a 3'-(4-methylpiperazinomethyl) group on the second benzene ring.

- Molecular Formula: Deduced as C₁₉H₂₀ClFN₂O based on structural analogs (e.g., brominated counterpart in ) .

- Molecular Weight: ~346.9 g/mol.

- Lipophilicity: Estimated XLogP3 ≈ 3.2 (lower than brominated analogs due to Cl vs. Br substitution) .

Synthesis and Applications The compound is synthesized via Friedel-Crafts acylation or halogen-directed substitution, followed by introduction of the 4-methylpiperazinomethyl group through Mannich reactions or nucleophilic substitution .

Properties

IUPAC Name |

(2-chloro-4-fluorophenyl)-[3-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClFN2O/c1-22-7-9-23(10-8-22)13-14-3-2-4-15(11-14)19(24)17-6-5-16(21)12-18(17)20/h2-6,11-12H,7-10,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKVABXFLELPTGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3=C(C=C(C=C3)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10643442 | |

| Record name | (2-Chloro-4-fluorophenyl){3-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10643442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898789-12-3 | |

| Record name | Methanone, (2-chloro-4-fluorophenyl)[3-[(4-methyl-1-piperazinyl)methyl]phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898789-12-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Chloro-4-fluorophenyl){3-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10643442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 2-Chloro-4-fluoro-3’-(4-methylpiperazinomethyl) benzophenone involves several steps. One common method includes the reaction of 2-chloro-4-fluorobenzoyl chloride with 4-methylpiperazine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-Chloro-4-fluoro-3’-(4-methylpiperazinomethyl) benzophenone undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions, leading to the formation of different products.

Common Reagents and Conditions: Reagents such as sodium hydride, lithium aluminum hydride, and various acids and bases are commonly used in these reactions.

Scientific Research Applications

2-Chloro-4-fluoro-3’-(4-methylpiperazinomethyl) benzophenone has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: The compound is used in the production of various materials and chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-4-fluoro-3’-(4-methylpiperazinomethyl) benzophenone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Properties of 2-Chloro-4-fluoro-3'-(4-methylpiperazinomethyl) Benzophenone and Analogs

*MPB: 4-methylpiperazinomethyl

Key Observations:

Substituent Position and Activity: The target compound (2-Cl, 4-F) and its positional isomer (4-Cl, 2-F) exhibit identical molecular formulas but differ in electronic and steric profiles. The 2-Cl group may induce ortho-directing effects, altering reactivity in synthetic pathways . Halogen Effects: Brominated analogs (e.g., 4-Bromo-3-fluoro-2'-(4-MPB)) show higher molecular weight and lipophilicity (XLogP3 = 3.7 vs.

Piperazine Contribution: The 4-methylpiperazinomethyl group enhances solubility via tertiary amine protonation at physiological pH, a critical factor for bioavailability in drug design .

Biological Implications: Compounds with hydroxy groups (e.g., (4-Fluorophenyl)(4-hydroxy-3-methylphenyl)methanone) demonstrate anti-fungal activity due to hydrogen-bonding interactions, while piperazine-containing analogs may target neurological or inflammatory pathways .

Synthetic Considerations: Dichloro derivatives (e.g., 3,5-Dichloro-4'-(4-MPB)) require precise halogenation steps, increasing synthetic complexity compared to mono-halogenated analogs .

Biological Activity

2-Chloro-4-fluoro-3'-(4-methylpiperazinomethyl) benzophenone (CAS No. 898789-12-3) is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : CHClF NO

- Molecular Weight : 346.83 g/mol

- IUPAC Name : (2-chloro-4-fluorophenyl)[3-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. The presence of the piperazine moiety is significant for enhancing the compound's affinity and selectivity towards these targets.

1. Tyrosinase Inhibition

Recent studies have highlighted the compound's potential as a tyrosinase inhibitor , which is crucial in regulating melanin production. Tyrosinase is implicated in various skin pigmentation disorders and neurodegenerative diseases such as Parkinson's disease. The incorporation of the 3-chloro-4-fluorophenyl fragment has been shown to enhance inhibitory activity against tyrosinase derived from Agaricus bisporus (AbTYR), suggesting its utility in pharmaceutical and cosmetic applications .

2. Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. These properties are essential for developing new antimicrobial agents, particularly against resistant strains of bacteria.

3. Anticancer Activity

The compound has been explored for its anticancer potential, with preliminary studies suggesting that it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Further investigation into its structure-activity relationship (SAR) is needed to optimize its efficacy against specific cancer types.

Data Table: Summary of Biological Activities

Case Studies

- Tyrosinase Inhibition Study : A study aimed at identifying novel tyrosinase inhibitors synthesized compounds incorporating the 3-chloro-4-fluorophenyl motif. The results indicated that compounds containing this motif exhibited significantly higher inhibitory activity compared to known inhibitors, suggesting a promising avenue for further drug development .

- Antimicrobial Evaluation : In a comparative study, several derivatives of benzophenone were tested against various bacterial strains. The results demonstrated that modifications to the benzophenone structure, including halogen substitutions, enhanced antimicrobial activity, positioning this compound as a candidate for further exploration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.